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molecular formula C9H15NO3 B138626 1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one CAS No. 132945-52-9

1-(1-acetyl-4-hydroxypiperidin-4-yl)ethan-1-one

Cat. No. B138626
M. Wt: 185.22 g/mol
InChI Key: QXWURQKOENDEDO-UHFFFAOYSA-N
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Patent
US05102877

Procedure details

To a solution of 1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine (13 g) in a mixture of tetrahydrofuran (100 ml), water (25 ml) and N,N-dimethylformamide (10 drops) were added mercuric sulfate (1.6 g) and sulfuric acid (10 drops), and the resultant mixture was stirred at ambient temperature for 15 hours. After adjusting pH to around 8 with sodium hydrogen carbonate, the reaction mixture was filtered with "florisil" (trademark, made by Floridin Co.) and the residue was washed with ethyl acetate and tetrahydrofuran. Filtrate and washings were combined and evaporated in vacuo, and the residue was dissolved in ethyl acetate, dried over magnesium sulfate. Evaporation of the solvent gave 1,4-diacetyl-4-hydroxypiperidine (8.75 g).
Name
1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
mercuric sulfate
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][C:7]([OH:16])([C:10]#[C:11][Si](C)(C)C)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].O.C(=O)([O-])[OH:19].[Na+]>O1CCCC1.CN(C)C=O.S(=O)(=O)(O)O>[C:1]([N:4]1[CH2:9][CH2:8][C:7]([C:10](=[O:19])[CH3:11])([OH:16])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
1-acetyl-4-hydroxy-4-(2-trimethylsilylethynyl)piperidine
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)(C#C[Si](C)(C)C)O
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
mercuric sulfate
Quantity
1.6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered with "florisil" (trademark, made by Floridin Co.)
WASH
Type
WASH
Details
the residue was washed with ethyl acetate and tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)(O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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